![molecular formula C15H23F3N2O4S B7356156 N-cyclopentyl-1-[4-(trifluoromethyl)oxane-4-carbonyl]azetidine-3-sulfonamide](/img/structure/B7356156.png)
N-cyclopentyl-1-[4-(trifluoromethyl)oxane-4-carbonyl]azetidine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-1-[4-(trifluoromethyl)oxane-4-carbonyl]azetidine-3-sulfonamide, also known as tazemetostat, is a small molecule inhibitor of the EZH2 protein. EZH2 is a histone methyltransferase that plays a critical role in epigenetic regulation of gene expression. Tazemetostat is currently being investigated for its potential therapeutic use in various cancers, including lymphoma and solid tumors.
Mechanism of Action
Tazemetostat inhibits the activity of EZH2 by binding to the protein and preventing it from methylating histones. This leads to alterations in chromatin structure and gene expression, ultimately resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Tazemetostat has been shown to have selective activity against cancer cells that harbor mutations in the EZH2 gene, which is frequently mutated in lymphoma and other cancers. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-cyclopentyl-1-[4-(trifluoromethyl)oxane-4-carbonyl]azetidine-3-sulfonamide has been shown to have minimal effects on normal cells, suggesting that it may have a favorable safety profile.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopentyl-1-[4-(trifluoromethyl)oxane-4-carbonyl]azetidine-3-sulfonamide is its specificity for EZH2, which allows for targeted inhibition of cancer cells that harbor mutations in this gene. However, one limitation is that not all cancer cells with EZH2 mutations are sensitive to this compound, suggesting that additional factors may be involved in determining sensitivity to the drug.
Future Directions
For research on N-cyclopentyl-1-[4-(trifluoromethyl)oxane-4-carbonyl]azetidine-3-sulfonamide include investigating its potential use in combination with other anti-cancer agents, elucidating the mechanisms of resistance to the drug, and exploring its potential use in other types of cancer. Additionally, further studies are needed to better understand the long-term safety and efficacy of this compound in patients with cancer.
Synthesis Methods
Tazemetostat can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the formation of the azetidine ring and subsequent functionalization of the molecule to introduce the oxane and sulfonamide groups. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
Tazemetostat has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has demonstrated efficacy in preclinical models of lymphoma and solid tumors. Clinical trials are currently ongoing to evaluate the safety and efficacy of N-cyclopentyl-1-[4-(trifluoromethyl)oxane-4-carbonyl]azetidine-3-sulfonamide in patients with relapsed or refractory lymphoma and solid tumors.
properties
IUPAC Name |
N-cyclopentyl-1-[4-(trifluoromethyl)oxane-4-carbonyl]azetidine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23F3N2O4S/c16-15(17,18)14(5-7-24-8-6-14)13(21)20-9-12(10-20)25(22,23)19-11-3-1-2-4-11/h11-12,19H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPHFWWTTJZYTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2CN(C2)C(=O)C3(CCOCC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.